molecular formula C18H22F2N4O3S B10918432 ethyl 2-[{[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}(ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[{[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}(ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10918432
M. Wt: 412.5 g/mol
InChI Key: JIJBOMJDBANBIX-UHFFFAOYSA-N
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Description

ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(ETHYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a difluoromethyl group, a dihydrocyclopenta[c]pyrazole moiety, and a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(ETHYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(ETHYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(ETHYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new drugs and agrochemicals.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(ETHYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The difluoromethyl group and the thiazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(ETHYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 2-[{2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(ETHYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.

    ETHYL 2-[{2-[3-(METHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(ETHYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: The absence of fluorine atoms in this compound can lead to different chemical properties and biological interactions.

The uniqueness of ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(ETHYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H22F2N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

ethyl 2-[[2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetyl]-ethylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H22F2N4O3S/c1-4-23(18-21-10(3)15(28-18)17(26)27-5-2)13(25)9-24-12-8-6-7-11(12)14(22-24)16(19)20/h16H,4-9H2,1-3H3

InChI Key

JIJBOMJDBANBIX-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)CN2C3=C(CCC3)C(=N2)C(F)F

Origin of Product

United States

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